molecular formula C12H11NO3 B3099890 Methyl 8-methoxyquinoline-4-carboxylate CAS No. 1355233-81-6

Methyl 8-methoxyquinoline-4-carboxylate

Cat. No.: B3099890
CAS No.: 1355233-81-6
M. Wt: 217.22
InChI Key: QSFHFIGETKEACP-UHFFFAOYSA-N
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Description

Methyl 8-methoxyquinoline-4-carboxylate (CAS 1355233-81-6) is a high-purity quinoline-based chemical compound supplied for laboratory research and development purposes. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Chemical Profile: This compound has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol . Its structure includes a quinoline core, which is a privileged scaffold in medicinal chemistry, functionalized with a methyl ester at the 4-position and a methoxy group at the 8-position . The provided SMILES representation is COC(=O)C1=CC=NC2=C(OC)C=CC=C12 . Research Context of Quinoline Derivatives: While specific biological studies on this compound are not reported in the available literature, the 8-hydroxyquinoline (8-HQ) core is extensively documented for its significant research potential. 8-HQ and its derivatives are renowned for their metal-chelating properties, forming stable complexes with various metal ions, which is a key feature underlying their broad range of investigated biological activities . These derivatives have been explored for their antineurodegenerative, anticancer, antimicrobial, antioxidant, and antidiabetic potentials in preclinical research . Furthermore, quinoline carboxylic acids and their derivatives serve as key synthetic intermediates and precursors for developing more complex molecules, such as HIV-1 integrase inhibitors and other pharmacologically active scaffolds . As a methyl ester derivative, this compound is particularly valuable in synthetic chemistry as a potential intermediate or building block. The ester group can be utilized in further chemical transformations or as a prodrug moiety, making it a versatile reagent for chemists designing and synthesizing novel quinoline-based compounds for various research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-methoxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-9(12(14)16-2)6-7-13-11(8)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFHFIGETKEACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Methyl 8 Methoxyquinoline 4 Carboxylate and Its Derivatives

Established Synthetic Routes to Quinoline-4-carboxylic Acid Systems

The construction of the quinoline (B57606) ring is most often achieved through the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. The choice of synthetic route is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. For a molecule like Methyl 8-methoxyquinoline-4-carboxylate, the key starting material is typically a substituted aniline (B41778), such as 2-methoxyaniline, which provides the C5, C6, C7, and C8 atoms, including the crucial methoxy (B1213986) group at the 8-position.

Friedländer Condensation Approaches to Quinoline Core Formation

The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline derivatives. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases, or in some cases, proceed simply by heating the reactants. wikipedia.orgresearchgate.net

For the synthesis of an 8-methoxyquinoline (B1362559) system, a potential starting material would be 2-amino-3-methoxybenzaldehyde. The reaction mechanism generally proceeds through an initial aldol (B89426) condensation followed by a cyclization and dehydration (aromatization) to form the quinoline ring. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction. wikipedia.org

Reaction Reactants Key Features Catalysts
Friedländer Synthesis2-aminoaryl aldehyde/ketone + α-methylene carbonyl compoundForms 2- and 3-substituted quinolines.Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases (e.g., NaOH), Lewis acids, Iodine. wikipedia.org

Modern variations of the Friedländer synthesis have focused on improving efficiency and environmental sustainability through the use of catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts, as well as microwave irradiation to enhance reaction rates. nih.gov

Doebner Reaction and its Modern Variants for Carboxyquinoline Synthesis

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids, making it highly relevant for the synthesis of the target compound's core structure. clockss.orgwikipedia.org This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. clockss.orgnih.gov

In the context of synthesizing 8-methoxyquinoline-4-carboxylic acid, 2-methoxyaniline would serve as the aniline component. The reaction mechanism is not definitively established but is thought to proceed either through an initial aldol condensation of the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org A subsequent cyclization and dehydration yields the quinoline-4-carboxylic acid. wikipedia.org

A significant advancement is the Doebner hydrogen-transfer reaction, which has been developed to accommodate anilines with both electron-donating (like a methoxy group) and electron-withdrawing groups, which often give low yields in the conventional Doebner reaction. nih.gov This variant improves the substrate scope and allows for large-scale synthesis. nih.gov

Reaction Reactants Product Type Key Variants
Doebner ReactionAniline + Aldehyde + Pyruvic AcidQuinoline-4-carboxylic acidsDoebner hydrogen-transfer reaction for improved substrate scope. nih.gov

Pfitzinger Reaction Applications in Quinoline-4-carboxylic Acid Generation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another classical method for synthesizing quinoline-4-carboxylic acids. nih.govwikipedia.org This reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base. nih.govwikipedia.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which subsequently cyclizes and dehydrates to afford the substituted quinoline-4-carboxylic acid. wikipedia.org To generate an 8-methoxy substituted product, a 7-methoxyisatin would be the required starting material. The reaction is a powerful tool, though its utility can be limited by the availability of appropriately substituted isatins. nih.gov

Reaction Reactants Product Type Key Conditions
Pfitzinger ReactionIsatin + Carbonyl CompoundSubstituted quinoline-4-carboxylic acidsStrong base (e.g., potassium hydroxide). jocpr.com

Conrad-Limpach and Gould-Jacobs Syntheses of Quinolines

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). The formation of 4-hydroxyquinolines is relevant to the synthesis of the target structure.

The Gould-Jacobs reaction is a particularly effective method for preparing 4-hydroxyquinoline-3-carboxylate esters. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate is then cyclized at high temperatures to form the 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org For the synthesis of the 8-methoxy derivative, 2-methoxyaniline is the logical starting material.

The general steps are:

Condensation: 2-methoxyaniline reacts with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate.

Cyclization: Thermal cyclization of the intermediate, typically in a high-boiling solvent like diphenyl ether, leads to the formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation (optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield the 4-hydroxyquinoline (B1666331) if desired. wikipedia.org

To obtain the target compound, the ethyl ester (ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) would be hydrolyzed to 8-methoxyquinoline-4-carboxylic acid, which is then esterified with methanol (B129727) to yield this compound.

Reaction Reactants Intermediate Product
Gould-JacobsAniline + Diethyl ethoxymethylenemalonateAnilidomethylenemalonate4-hydroxyquinoline-3-carboxylate ester

Skraup Synthesis and Related Methodologies for Substituted Quinolines

The Skraup synthesis is a classic method for producing the parent quinoline ring, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the corresponding nitrobenzene). wikipedia.orgresearchgate.net The reaction is notoriously vigorous. wikipedia.org

A key application relevant to the target compound is the synthesis of 8-hydroxyquinoline (B1678124) from 2-aminophenol. researchgate.netgoogle.com In this process, glycerol is first dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with 2-aminophenol. Subsequent cyclization and oxidation yield 8-hydroxyquinoline. google.com This 8-hydroxyquinoline can then serve as a precursor. The hydroxyl group can be methylated to a methoxy group, and the quinoline ring can be further functionalized to introduce the 4-carboxylate group in subsequent synthetic steps.

Reaction Reactants Key Features Relevant Precursor Synthesis
Skraup SynthesisAniline + Glycerol + Sulfuric Acid + Oxidizing AgentCan be a violent reaction; produces the core quinoline ring.Synthesis of 8-hydroxyquinoline from 2-aminophenol. researchgate.netgoogle.com

The Doebner-von Miller reaction is a related methodology that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring. nih.govwikipedia.org

Camps, Friedländer, Knorr, Niementowski, and Povarov Reactions in Quinoline Synthesis

Several other named reactions provide access to the quinoline core and its derivatives:

Camps Reaction: This reaction involves the base-catalyzed cyclization of an o-acylaminoacetophenone to produce two different hydroxyquinoline isomers. wikipedia.orgmdpi.com The regioselectivity depends on the reaction conditions and the structure of the starting material. wikipedia.org It is a valuable method for producing 2- and 4-quinolones. mdpi.com

Friedländer Synthesis: As previously detailed (2.1.1), this is a versatile condensation reaction for forming substituted quinolines. wikipedia.org

Knorr Quinoline Synthesis: This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. wikipedia.org Under certain conditions, it can also yield 4-hydroxyquinolines as a competing product. wikipedia.org

Niementowski Reaction: This method involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.org The reaction often requires high temperatures, but modified procedures have been developed to make it more practical. clockss.orgwikipedia.org

Povarov Reaction: This is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene (like an enol ether) to produce tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netrsc.org It is often carried out as a three-component reaction. researchgate.net

Reaction Name General Description Typical Product
Camps Reaction Base-catalyzed cyclization of o-acylaminoacetophenones. wikipedia.orgHydroxyquinolines (Quinolones). wikipedia.org
Knorr Synthesis Intramolecular cyclization of β-ketoanilides in acid. wikipedia.org2-Hydroxyquinolines. wikipedia.org
Niementowski Reaction Condensation of anthranilic acids and ketones/aldehydes. wikipedia.org4-Hydroxyquinolines. wikipedia.org
Povarov Reaction Cycloaddition of an aromatic imine and an alkene. researchgate.netTetrahydroquinolines, then Quinolines. researchgate.net

Each of these methods, by selecting the appropriately substituted starting materials (e.g., containing a 2-methoxy group on the aniline or a related precursor), offers a potential pathway to the 8-methoxyquinoline scaffold, which is the core of this compound.

Directed Synthesis of this compound and Related Precursors

The directed synthesis of this compound relies on a systematic approach that begins with the formation of a methoxy-substituted quinoline ring. This is followed by the introduction of a carboxylic acid moiety at the C4 position and, finally, methyl esterification.

Preparation of Methoxy-Substituted Quinoline Intermediates

The synthesis of methoxy-substituted quinoline intermediates can be achieved through various established methods. One common approach involves the use of substituted anilines as starting materials. For instance, 8-methoxyquinoline can be synthesized from 8-hydroxyquinoline. researchgate.net Another versatile method is the Combe's synthesis, which involves the condensation of an aromatic amine with a 1,3-dicarbonyl compound under acidic conditions to form the quinoline ring system. asianpubs.org

A multi-step synthesis starting from substituted anilines provides a reliable route to methoxy-substituted quinolin-2-ones. This process can involve:

Cyclocondensation of a substituted aniline with malonic acid in the presence of phosphorus oxychloride to yield a dichloroquinoline.

Reaction with sodium methoxide (B1231860) to produce a dimethoxy quinoline.

Subsequent treatment with acid to afford the desired substituted 4-methoxy-1H-quinolin-2-one. asianpubs.orgresearchgate.net

The electrophilic cyclization of N-(2-alkynyl)anilines presents another effective strategy for creating substituted quinolines. nih.gov

Starting MaterialReagentsProductReference
Substituted Aniline, Malonic Acid1. POCl3 2. NaOMe 3. Acetic Acid, HClSubstituted 4-methoxy-1H-quinolin-2-one asianpubs.orgresearchgate.net
8-HydroxyquinolineMethylating Agent8-Methoxyquinoline researchgate.net
N-(2-Alkynyl)anilineICl, I2, Br2, PhSeBr, etc.3-Halogen/Selenium/Sulfur-substituted Quinoline nih.gov

Strategies for Introducing the Carboxylic Acid Moiety at Position 4 of the Quinoline Ring

Several synthetic strategies are available for introducing a carboxylic acid group at the C4 position of the quinoline ring. The Pfitzinger reaction is a classical method that involves the reaction of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid. ui.ac.idresearchgate.net This method's utility is dependent on the stability of functional groups on the isatin starting material under the reaction conditions. nih.gov

The Doebner reaction provides an alternative three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. researchgate.netnih.gov This reaction is particularly useful for anilines bearing a variety of substituents. nih.gov Recent advancements have focused on improving the yields of this reaction, especially for electron-deficient anilines, through hydrogen-transfer conditions. nih.gov Furthermore, the use of microwave irradiation and indium(III) chloride catalysis has been shown to rapidly produce quinoline-4-carboxylic acid derivatives. nih.gov

A sequence involving regioselective magnesiation can also be employed. For example, a 2,3-dibromoquinoline (B82864) can undergo a bromine/magnesium exchange, followed by reaction with ethyl cyanoformate and a subsequent C4-magnesiation and carboxylation to introduce the carboxylic acid group at the desired position. acs.org

MethodReactantsKey FeaturesReferences
Pfitzinger ReactionIsatin, Carbonyl CompoundYields quinoline-4-carboxylic acid. ui.ac.idresearchgate.net
Doebner ReactionAniline, Aldehyde, Pyruvic AcidThree-component synthesis, suitable for various anilines. researchgate.netnih.gov
Microwave-Assisted SynthesisN-Arylbenzaldimines, 2-Methoxy Acrylates/AcrylamidesRapid synthesis catalyzed by InCl3. nih.gov
Regioselective MagnesiationDibromoquinolineMulti-step sequence involving Grignard reagents. acs.org

Regioselective Methyl Esterification Procedures

Once the quinoline-4-carboxylic acid is synthesized, the final step in the formation of this compound is the regioselective methyl esterification. This can be accomplished using standard esterification methods. For example, the reaction of 8-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by methanol can yield methyl 8-hydroxyquinoline-4-carboxylate. chemicalbook.com It is also possible to obtain the methyl ester directly in some synthetic routes, for instance, by using methyl pyruvate (B1213749) instead of pyruvic acid in the Doebner reaction. nih.gov

Alkylation and Regioselective Functionalization Strategies

Alkylation and other regioselective functionalization techniques are pivotal for creating a diverse range of derivatives from the basic quinoline scaffold. These reactions can target either the oxygen or nitrogen atoms within the quinoline ring system.

O-Alkylation Processes on Quinoline Scaffolds

O-alkylation is a common functionalization strategy for quinoline derivatives containing a hydroxyl group. For instance, in the synthesis of quinazolinone derivatives, O-alkylation can be achieved by first converting the quinazolin-4-one to a 4-chloroquinazoline (B184009) using reagents like thionyl chloride or phosphorus oxychloride, followed by alcoholysis. juniperpublishers.com In the case of quinolin-2(1H)-one derivatives, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions can lead to a mixture of N- and O-alkylated products. researchgate.net Interestingly, the presence of a substituent at the 8-position, such as a methoxy group, can direct the alkylation exclusively to the oxygen atom. researchgate.net

Quinoline DerivativeAlkylating AgentConditionsProductReference
Quinazolin-4-oneThionyl chloride/Phosphorus oxychloride, then AlcoholTwo-step processO-alkylated quinazoline juniperpublishers.com
Quinolin-2(1H)-one2-Bromoacetophenone/ChloroacetoneK2CO3 in DMFMixture of N- and O-alkylated products researchgate.net
8-Substituted-quinolin-2(1H)-one2-Bromoacetophenone/ChloroacetoneK2CO3 in DMFExclusively O-alkylated product researchgate.net

N-Alkylation Pathways in Quinoline Chemistry

N-alkylation is another important modification of the quinoline core. For quinolin-2(1H)-one and its C6 and C7 substituted derivatives, alkylation tends to yield the N-alkylated product as the major isomer. researchgate.net The N-alkylation of quinolines can also be achieved through a one-pot tandem reduction and reductive alkylation process. This involves the reduction of the quinoline to a tetrahydroquinoline, which is then reductively alkylated. acs.org Boronic acid has been shown to catalyze this tandem reaction effectively. acs.org

The site of alkylation can be influenced by the reaction conditions and the specific structure of the quinoline derivative. For example, studies on substituted 3-ethoxycarbonyl-4-oxo-quinolines have shown that alkylation leads to the N-alkylated product through an enolate intermediate. rsc.org Furthermore, the use of quinoline N-oxides allows for regioselective alkylation at the C8 position under rhodium(III) catalysis. acs.orgnih.gov

Quinoline DerivativeAlkylation StrategyKey FeaturesReferences
Quinolin-2(1H)-oneAlkylation with 2-bromoacetophenone/chloroacetoneN-alkylation is the major pathway. researchgate.net
QuinolineTandem reduction and reductive alkylationOne-pot synthesis of N-alkyl tetrahydroquinolines. acs.org
Substituted 3-ethoxycarbonyl-4-oxo-quinolineEthylationProceeds via an enolate intermediate to give N-alkylated product. rsc.org
Quinoline N-oxideRhodium(III)-catalyzed reaction with maleimidesSite-selective C8-alkylation. acs.orgnih.gov

Controlled Methylation Approaches and Stereochemical Considerations

The controlled methylation of quinoline precursors is a critical step in determining the final structure and properties of derivatives. Studies on analogous quinoline systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provide insight into the regioselectivity of methylation. The alkylation of such compounds can occur at multiple reactive sites, including nitrogen, oxygen, or sulfur atoms.

Research into the consecutive alkylation of a 4-hydroxy-2-thioxo-quinoline-3-carboxylate with methyl iodide (CH₃I) has been conducted to establish the reaction's regioselectivity for the reliable design of compound libraries. mdpi.com In the initial stage, the reaction proceeds with high selectivity to yield the S-methylation product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Subsequent alkylation of this intermediate with methyl iodide leads to a mixture of O- and N-methylation products. mdpi.com The primary product is the O-methylated compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, along with the N-methylated methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.com The structures of these products have been confirmed through elemental analysis, NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction. mdpi.com

The observed regioselectivity, favoring O-methylation over N-methylation in the second step, has been supported by quantum chemical calculations. mdpi.com Theoretical interpretation using DFT B3LYP/cc-pVDZ calculations of the geometry and electron structure of the corresponding anion aligns with the experimental results. mdpi.com This foundational understanding of methylation patterns is crucial for the targeted synthesis of specific isomers of methoxyquinoline derivatives.

Table 1: Spectroscopic Data for Methylation Products of a Quinoline Precursor Data derived from the study of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.

Compound Key ¹H-NMR Signal (ppm) Description
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate 4.03 Signal for 4-OCH₃ protons
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate 4.11 Signal for N-CH₃ protons

Advanced Synthetic Methodologies for Quinoline Derivatives

Recent advancements in synthetic organic chemistry have provided a robust toolbox for the construction and functionalization of the quinoline scaffold. These methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-catalyzed carbonylation reactions are a powerful method for introducing carbonyl groups into aromatic and heteroaromatic systems. researchgate.netmdpi.com This transformation is particularly useful for the synthesis of quinoline-4-carboxylates from the corresponding 4-haloquinolines (e.g., 4-bromo or 4-iodoquinolines). The reaction typically involves treating the haloquinoline substrate with carbon monoxide (CO) gas in the presence of a palladium catalyst and an alcohol, such as methanol, to directly form the methyl ester. researchgate.net

A wide array of palladium catalysts can be employed for these carbonylative transformations. researchgate.net The process generates a highly reactive acylpalladium species in situ, which is then trapped by the alcohol nucleophile to yield the desired ester. nih.gov In addition to CO gas, CO surrogates like benzene-1,3,5-triyl triformate (TFBen) can also be used, sometimes allowing for milder reaction conditions. unibo.it This methodology has been successfully applied to synthesize a range of pyridine and quinoline carboxaldehydes and, by extension, carboxylic acid derivatives, which are crucial intermediates in the manufacturing of pharmaceuticals and other fine chemicals. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.govacs.org It is exceptionally effective for the arylation of quinoline derivatives, allowing for the synthesis of complex biaryl structures from simple precursors. nih.govacs.org The reaction involves the coupling of a haloquinoline or quinoline triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. acs.orgresearchgate.net

This methodology offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available and easily handled reagents. acs.org The Suzuki-Miyaura coupling has been employed to synthesize a variety of functionalized quinolines. For instance, a one-pot procedure involving the palladium-catalyzed borylation of quinoline-8-yl halides followed by a subsequent Suzuki-Miyaura coupling with aryl halides has been developed to efficiently produce 8-arylquinolines. acs.org Similarly, 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes have been synthesized by coupling various 2-(4-bromophenoxy)quinolin-3-carabaldehydes with different boronic acids, demonstrating the versatility of this reaction. nih.gov The choice of catalyst, such as Pd(PPh₃)₄ or [(dppf)PdCl₂], and base, like K₂CO₃ or Cs₂CO₃, can be optimized to achieve high yields. nih.govnih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Quinoline Derivatives

Quinoline Substrate Coupling Partner Catalyst Base Solvent Yield (%) Ref
8-Bromo-5-methoxyquinoline Phenylboronic acid Pd₂(dba)₃ / n-BuPAd₂ K₂CO₃ DMAc 91 acs.org
2-(4-Bromophenoxy)quinoline-3-carbaldehyde Phenylboronic acid [(dppf)PdCl₂] Cs₂CO₃ Water/1,4-dioxane Optimized nih.gov

Multi-component reactions (MCRs) have become a highly efficient and atom-economical strategy for synthesizing complex molecular structures like functionalized quinolines in a single step. bohrium.comrsc.org These reactions combine three or more starting materials in a convergent manner, avoiding the need for isolation of intermediates and reducing waste. researchgate.net Traditional methods for preparing quinolines often suffer from drawbacks such as long reaction times and the use of hazardous reagents, making greener MCRs an attractive alternative. bohrium.com

Various named MCRs, such as the Povarov, Friedländer, and Doebner-von Miller reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. mdpi.com For example, a one-pot, three-component procedure has been developed for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org This reaction proceeds by combining formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.org The versatility of MCRs allows for the incorporation of significant structural diversity into the final products, making it a powerful tool for generating libraries of potentially bioactive compounds. rsc.org

Microwave-assisted synthesis has emerged as a green and efficient technique for accelerating the synthesis of heterocyclic compounds, including quinoline derivatives. benthamdirect.comeurekaselect.com The application of microwave irradiation can lead to significant reductions in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods. eurekaselect.comnih.gov

This technology has been applied to various quinoline syntheses, including classic named reactions and modern multi-component protocols. nih.govrsc.org For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a dramatic decrease in reaction time when performed under microwave irradiation compared to conventional heating, even though the yield was not significantly improved in that specific case. nih.gov In other cases, such as the synthesis of quinoline-fused 1,4-benzodiazepines and pyrazolo-[3,4-b]-quinolines, microwave-assisted protocols have afforded excellent yields (up to 98%) in as little as 3-5 minutes. rsc.org The efficiency of microwave heating makes it an invaluable tool for high-throughput synthesis and the rapid optimization of reaction conditions. benthamdirect.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Quinoline Synthesis

Reaction Type Method Reaction Time Yield (%) Ref
Skraup Synthesis (7-amino-8-methylquinoline) Conventional 4 hours 55 nih.gov
Skraup Synthesis (7-amino-8-methylquinoline) Microwave 4 minutes 54 nih.gov
Condensation (Heterocyclic bis-chalcone) Conventional 10-60 hours 30-94 nih.gov
Condensation (Heterocyclic bis-chalcone) Microwave 7-30 minutes 40-77 nih.gov
3-Component Synthesis (Pyrazolo-[3,4-b]-quinolines) Microwave 5 minutes 91-98 rsc.org

Reaction Pathways and Derivatization Chemistry of Methyl 8 Methoxyquinoline 4 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the substituents on the Methyl 8-methoxyquinoline-4-carboxylate molecule significantly influence the regioselectivity and rate of these reactions.

The 8-methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C7 and C5, respectively). Conversely, the methyl carboxylate group at C4 and the quinoline nitrogen are deactivating. wikipedia.org The outcome of electrophilic substitution is a balance of these competing effects. Experimental evidence on 8-methoxyquinoline (B1362559) shows that electrophilic attack, such as nitration and bromination, preferentially occurs at the C5 position, which is para to the activating methoxy (B1213986) group and is located on the carbocyclic ring. researchgate.netacgpubs.org For example, the nitration of 8-methoxyquinoline yields 5-nitro-8-methoxyquinoline. researchgate.net Similarly, bromination of 8-methoxyquinoline results in the formation of 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly on the heterocyclic ring which is more electron-deficient. nih.gov These reactions typically require a good leaving group (like a halogen) and are facilitated by electron-withdrawing groups. nih.govmdpi.com While specific examples for this compound are not detailed, halogenated derivatives could serve as precursors for such transformations.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 8-Methoxyquinoline Derivatives

ReactionReagentPosition of SubstitutionProductReference
NitrationNitrating MixtureC55-Nitro-8-methoxyquinoline researchgate.net
BrominationBromineC55-Bromo-8-methoxyquinoline acgpubs.org

Oxidation Reactions Leading to Quinoline N-Oxide Derivatives

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). acs.orgthieme-connect.de The formation of the N-oxide modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. For instance, N-oxide formation can activate the C2 and C4 positions towards nucleophilic attack. While specific studies on the N-oxidation of this compound are limited, the methodology is generally applicable to substituted quinolines. thieme-connect.de

Reduction Reactions for Amine Derivatization and Other Functional Group Transformations

Reduction reactions offer pathways to further functionalize the this compound scaffold. For instance, if a nitro group is introduced at the C5 position via electrophilic substitution, it can be subsequently reduced to a primary amine (5-amino-8-methoxyquinoline-4-carboxylate derivative). This transformation is commonly carried out using reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino group serves as a versatile handle for further derivatization, such as amide or sulfonamide formation.

The methyl ester group itself can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding primary alcohol, (8-methoxyphenyl)quinolin-4-yl)methanol. This transformation provides another route for structural modification.

Hydrolysis of the Methyl Ester Group to Carboxylic Acid

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, 8-methoxyquinoline-4-carboxylic acid. This reaction is a fundamental step in modifying the carboxylate functionality, for example, to prepare amides or other esters. The hydrolysis is typically conducted under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol (B145695) or methanol (B129727). chemicalbook.comorganic-chemistry.org The reaction is completed by acidification to protonate the carboxylate salt and precipitate the free carboxylic acid. chemicalbook.com This conversion is a common strategy in the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.netgoogle.com

Table 2: General Conditions for Ester Hydrolysis

Starting MaterialReagentsConditionsProductReference
Quinoline Ester Derivative1. NaOH (aq) / EthanolRefluxQuinoline Carboxylic Acid chemicalbook.com
2. HCl (aq)

Functional Group Interconversions and Modifications

As established, the halogenation of the 8-methoxyquinoline scaffold occurs regioselectively. The bromination of 8-methoxyquinoline with bromine provides 5-bromo-8-methoxyquinoline in good yield. acgpubs.orgresearchgate.net This halogenated derivative is a key intermediate for introducing further diversity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The 5-bromo derivative of this compound can be coupled with a variety of partners:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce new aromatic rings at the C5 position. mdpi.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

These reactions significantly expand the structural diversity achievable from the parent compound, allowing for the fine-tuning of its properties.

Beyond palladium-catalyzed reactions, other functional groups can be introduced onto the quinoline ring. The Mannich reaction, for instance, can be used for the aminoalkylation of the related 8-hydroxyquinoline (B1678124) at the C7 position, demonstrating another route for functionalization on the carbocyclic ring. acs.orgmdpi.com The reactivity of this compound in such reactions would depend on the specific reaction conditions. The primary route for introducing a wide variety of functional groups remains the derivatization of the halogenated intermediate as described above.

Table 3: Potential Functional Group Interconversions via Palladium-Catalyzed Cross-Coupling of a 5-Halo-8-methoxyquinoline-4-carboxylate Intermediate

Coupling ReactionCoupling PartnerFunctional Group IntroducedReference (General Method)
Suzuki-MiyauraArylboronic acidAryl mdpi.com
HeckAlkeneAlkenyl (Vinyl) nih.gov
SonogashiraTerminal alkyneAlkynyl nih.gov
Buchwald-HartwigAmineAminoN/A
StilleOrganotin compoundAryl, Vinyl, Alkyl nih.gov

Metal Complexation and Chelation Chemistry of Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds known for their potent ability to coordinate with metal ions. acs.orgscirp.org The presence of a nitrogen atom within the aromatic ring system and a suitably positioned functional group containing a donor atom (such as oxygen or nitrogen) allows these molecules to act as effective chelating agents. scirp.orgnih.gov Specifically, derivatives like 8-hydroxyquinoline are well-documented bidentate ligands that form stable complexes with a wide array of metal ions by coordinating through the heterocyclic nitrogen and the hydroxyl oxygen. tandfonline.comnih.gov This chelating ability is the foundation for many of their applications. tandfonline.comnih.gov Quinoline-4-carboxylic acid derivatives are also recognized for their metal-binding properties, which can be modified to create compounds with specific biological or material functions. ui.ac.idresearchgate.net

The fundamental interaction involves the quinoline nitrogen atom acting as a Lewis base, donating a pair of electrons to a metal cation (a Lewis acid). When a second donor group, such as a carbonyl oxygen from a carboxylate group, is present at an appropriate position (e.g., position 4), a stable five- or six-membered chelate ring can be formed with the metal ion. This chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination.

The interaction between quinoline derivatives and metal ions is investigated using a variety of spectroscopic and analytical techniques to elucidate the structure, stoichiometry, and stability of the resulting complexes. These methods provide critical insights into the nature of the metal-ligand bond.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is frequently used to monitor the complexation process. The coordination of a metal ion to a quinoline ligand often leads to shifts in the electronic absorption bands (π→π* and n→π* transitions) of the ligand. rsc.org Titration experiments, where the concentration of the metal ion is gradually increased, allow for the determination of binding stoichiometry and association constants. rsc.orgmdpi.com For instance, in studies of 8-aminoquinoline (B160924) with Cu²⁺, a decrease in the intensity of ligand-specific peaks and an increase in absorbance at other wavelengths indicated complex formation. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information on how the vibrational modes of the ligand change upon coordination. Shifts in the stretching frequencies of specific bonds, such as the C=N bond in the quinoline ring or the C=O and O-H bonds in carboxylic acid derivatives, confirm the participation of these groups in metal binding. ui.ac.idbendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical environment of the ligand's protons and carbons upon metal binding. Paramagnetic metal ions can cause significant broadening or shifting of NMR signals, while diamagnetic ions may induce more subtle shifts that can be used to map the binding site. nih.govbendola.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the mass-to-charge ratio of the formed metal complexes, thereby confirming their stoichiometry (e.g., 1:1 or 1:2 metal-to-ligand ratio). bendola.comrsc.org

Computational and Other Methods:

Density Functional Theory (DFT): Computational methods like DFT are used to model the geometry of the metal complexes, calculate their electronic structures, and predict spectroscopic properties. scispace.comepstem.net These theoretical calculations help to verify experimentally proposed structures and understand the nature of the metal-ligand bonding. bendola.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of a metal complex in the solid state, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org

The following table summarizes the common techniques used to characterize quinoline-metal ion interactions.

TechniqueInformation Provided
UV-Visible Spectroscopy Confirmation of complex formation through spectral shifts (bathochromic or hypsochromic); determination of binding stoichiometry and stability constants. rsc.orgmdpi.com
Infrared Spectroscopy Identification of the donor atoms involved in coordination by observing shifts in vibrational frequencies (e.g., C=N, C=O). ui.ac.idbendola.com
NMR Spectroscopy Elucidation of the binding site and structural changes in the ligand upon complexation with diamagnetic metals. bendola.com
Mass Spectrometry Determination of the stoichiometry and molecular formula of the metal-ligand complex. bendola.comrsc.org
X-ray Crystallography Precise 3D structure of the complex, including coordination geometry, bond lengths, and angles in the solid state. rsc.org
Density Functional Theory (DFT) Optimized molecular geometries, electronic properties, and theoretical validation of experimental spectroscopic data. scispace.comepstem.net

Quinoline derivatives can exhibit various coordination modes depending on the number and position of their donor atoms and the nature of the metal ion. This compound possesses several potential donor sites: the quinoline ring nitrogen, the methoxy oxygen, and the two oxygens of the carboxylate group.

The most common coordination behavior for quinoline derivatives with a substituent at a neighboring position (such as 8-hydroxyquinoline) is as a bidentate ligand, forming a chelate ring with the metal ion. nih.govresearchgate.net For quinoline-4-carboxylic acids, chelation typically occurs through the quinoline nitrogen and one of the carboxylate oxygen atoms, forming a stable six-membered ring. This N,O-bidentate coordination is a prevalent motif. researchgate.net

The geometry of the resulting complex is dictated by the coordination number and electronic preferences of the metal ion. Common geometries include:

Octahedral: Often formed with a 1:2 metal-to-ligand ratio (ML₂) where two bidentate ligands and often two solvent molecules (like water) coordinate to a central metal ion, or with a 1:3 ratio (ML₃) if the ligands are small. scirp.orgrsc.org

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), typically with a 1:2 metal-to-ligand ratio. scirp.org

Tetrahedral: Can occur with various metal ions, often in a 1:2 metal-to-ligand ratio.

Square Pyramidal or Trigonal Bipyramidal: These five-coordinate geometries are also observed, for instance, in certain oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines. mdpi.com

The table below outlines potential coordination behaviors for quinoline derivatives.

Metal Ion (Example)Typical Coordination NumberCommon GeometriesStoichiometry (M:L)
Cu(II)4, 6Square Planar, Distorted Octahedral scirp.orgrsc.org1:2
Zn(II)4, 6Tetrahedral, Octahedral bendola.com1:2
V(IV)5Square Pyramidal, Trigonal Bipyramidal mdpi.com1:2
Al(III)6Octahedral1:3
Pd(II)4Square Planar bendola.com1:2

The presence and position of substituents on the quinoline ring can profoundly alter the electronic properties of the ligand, thereby influencing its metal binding affinity and selectivity. The methoxy group (-OCH₃) at the 8-position of this compound is an electron-donating group through resonance.

This electron-donating nature can have several effects:

Increased Basicity: The methoxy group increases the electron density on the quinoline ring system, which can enhance the basicity of the quinoline nitrogen. A more basic nitrogen atom can form a stronger coordinate bond with a metal ion, potentially leading to higher complex stability.

Altered Redox Potential: For complexes involving redox-active metals (like Cu or Fe), the electron-donating substituent can alter the reduction potential of the metal center within the complex. nih.gov

FeatureEffect of Methoxy GroupReference
Electron Density Increases electron density on the quinoline ring system due to its electron-donating nature. researchgate.net
Binding Affinity Generally expected to increase binding affinity by enhancing the basicity of the nitrogen donor atom. Studies have shown methoxy groups can heighten inhibitory action and binding. researchgate.net researchgate.net
Metal Ion Selectivity Can alter the preference for one metal ion over another. For example, it can reverse Zn²⁺/Cd²⁺ selectivity in certain molecular frameworks. rsc.org
Steric Influence The group's size and position can introduce steric hindrance that may favor or disfavor coordination with certain metals or in specific geometries. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 8-methoxyquinoline-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methoxy (B1213986) protons, and the methyl ester protons.

The aromatic region will display a complex pattern of signals corresponding to the five protons on the quinoline core. The exact chemical shifts and coupling constants are influenced by the positions of the methoxy and carboxylate substituents. Based on data from analogous quinoline derivatives, the protons are expected to resonate in the range of δ 7.0-9.0 ppm. For instance, in the related compound 8-Methoxy-4-(4-methoxyphenyl)quinoline, aromatic protons appear between δ 6.99 and 8.88 ppm nih.gov.

The two methyl groups will appear as sharp singlets due to the absence of adjacent protons. The protons of the 8-methoxy group are anticipated to have a chemical shift around δ 4.05 ppm, while the protons of the 4-carboxylate methyl group are expected to be slightly downfield, likely in a similar region nih.govmdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Quinoline) 7.0 - 9.0 Multiplet
8-OCH₃ ~4.05 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show signals for the nine carbons of the quinoline ring, the carbon of the 8-methoxy group, the carbon of the 4-carboxylate methyl group, and the carbonyl carbon of the ester. The aromatic carbons of the quinoline ring typically appear in the range of δ 107-156 ppm nih.gov. The carbonyl carbon of the methyl ester is expected to be significantly downfield, likely in the region of δ 165-175 ppm, which is characteristic for ester carbonyls libretexts.org. The carbons of the methoxy and methyl ester groups are expected to resonate at higher fields, typically between δ 50-65 ppm nih.govmdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 175
Aromatic-C (Quinoline) 107 - 156
8-OCH₃ 55 - 65

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group ui.ac.idmasterorganicchemistry.com.

The spectrum will also show multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the quinoline aromatic ring researchgate.net. The C-O stretching vibrations of the ester and the ether linkages will likely appear as strong bands in the 1000-1300 cm⁻¹ range mdpi.com. Additionally, C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2850-3100 cm⁻¹ nih.gov.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H (CH₃) Stretch 2850 - 3000 Medium
C=O (Ester) Stretch 1700 - 1730 Strong, Sharp
C=C / C=N (Quinoline) Stretch 1450 - 1600 Medium to Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric breathing vibrations of the quinoline ring are expected to be prominent in the FT-Raman spectrum nih.govresearchgate.net. Aromatic C-H stretching vibrations are also typically observed. The C=O stretch of the ester will be present but may be weaker than in the IR spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the aromatic system, providing a detailed fingerprint of the molecule acs.org.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₁NO₃, which corresponds to a molecular weight of 217.22 g/mol chemsrc.com. Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 217.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Therefore, significant fragment ions might be observed at m/z = 186 (M - OCH₃) and m/z = 158 (M - COOCH₃) libretexts.orgchemguide.co.ukmiamioh.edu. Another possible fragmentation is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 202 (M - CH₃).

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
217 [M]⁺ (Molecular Ion)
202 [M - CH₃]⁺
186 [M - OCH₃]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like this compound. nih.gov This method typically yields protonated molecules, [M+H]⁺, providing precise molecular weight information with minimal fragmentation in a single-stage MS experiment. nih.gov The high sensitivity of modern mass spectrometers allows for analysis at very low concentrations, typically in the low µM region. chemrxiv.org

In the positive ion mode, this compound is expected to show a prominent peak corresponding to its protonated form. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), can provide valuable structural information. Common fragmentation pathways for related quinoline structures involve the loss of small neutral molecules. nih.govmdpi.com For this compound, potential fragmentation could involve the loss of the methyl group from the ester or methoxy substituent, or cleavage of the ester group itself.

A study on related methoxy-substituted quinoline carboxylates demonstrated the utility of ESI-MS in confirming molecular structures, where the primary observed ion was the [M+H]⁺ species. mdpi.com

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/zDescription
[M+H]⁺218.0817Protonated molecule
[M+Na]⁺240.0636Sodium adduct

Note: The predicted m/z values are based on the chemical formula C12H11NO3.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.gov This technique is crucial for confirming the purity and identity of this compound in a sample mixture. mdpi.comresearchgate.net The liquid chromatography step separates the target compound from impurities and by-products, while the mass spectrometer provides molecular weight information for each separated component. nih.govnih.gov

For routine analysis, a reversed-phase C18 column is often employed for the chromatographic separation. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

In a study involving the synthesis of various quinoline derivatives, LC-MS was used to confirm the structure of the synthesized compounds, where the corresponding [M+H]⁺ ion was observed. mdpi.comresearchgate.net The purity of the compounds was also assessed by integrating the peak area of the target compound in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. brjac.com.br While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile derivatives or potential impurities. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column, followed by mass analysis of the eluted components. brjac.com.br

For non-volatile compounds, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net For instance, the carboxylic acid precursor to this compound could be derivatized to a more volatile ester for GC-MS analysis. The mass spectra obtained from GC-MS typically show more extensive fragmentation compared to ESI-MS due to the higher energy electron impact (EI) ionization method used. mdpi.com This fragmentation can provide detailed structural information. A study on the determination of 8-methoxypsoralen, a related compound, in plasma utilized GC-MS with selected-ion monitoring for sensitive and accurate quantification. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the methoxy and methyl carboxylate substituents. nih.gov Analysis of related quinoline structures by X-ray crystallography has shown that the quinoline ring is nearly planar. mdpi.comnih.govnih.gov Intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing, can also be identified. nih.gov

A study on a similar compound, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, utilized single-crystal X-ray diffraction to elucidate its molecular and crystal structure, revealing the planarity of the quinoline moiety. nih.gov The conformational analysis of related molecules has also been investigated using crystallographic data. mdpi.com

Table 2: Representative Crystallographic Data for a Related Quinolone Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.5401(7)
b (Å)11.8332(8)
c (Å)11.858(1)
β (°)109.436(8)
V (ų)1262.3(2)

Source: Data for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify the chromophores present. The quinoline ring system in this compound is the primary chromophore, responsible for its absorption of UV radiation. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) are influenced by the electronic structure of the quinoline ring and the nature and position of the substituents. researchgate.net The methoxy and carboxylate groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the unsubstituted quinoline. researchgate.net

Studies on 8-hydroxyquinoline (B1678124) and its derivatives have shown that the electronic absorption spectra are sensitive to the solvent polarity, with bathochromic shifts observed with increasing solvent polarity. researchgate.netresearchgate.net The UV-Vis spectra of related compounds have been recorded in solvents like methanol (B129727) and chloroform (B151607) to study their electronic properties. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε)Electronic Transition
~220-250-π → π
~300-340-π → π / n → π*

Note: The exact λmax and ε values need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations in Molecular Structure, Energetics, and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules like Methyl 8-methoxyquinoline-4-carboxylate. By approximating the many-electron Schrödinger equation, DFT calculations can determine the molecule's ground-state electronic structure, offering a balance between computational cost and accuracy. mdpi.com These calculations are fundamental to understanding the molecule's geometry, stability, and potential for chemical transformation. The selection of an appropriate functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netdergipark.org.tr

Geometry optimization is a primary step in computational analysis, where the goal is to find the minimum energy arrangement of atoms in the molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a point on the potential energy surface where net forces are zero) is reached. researchgate.netjmcs.org.mx This reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of a molecule are governed by its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.govresearchgate.net In quinoline (B57606) derivatives, the HOMO is typically distributed over the electron-rich aromatic ring system, while the LUMO is also localized on the quinoline core, often with significant contributions from the carboxylate group. dergipark.org.trmdpi.com This distribution facilitates π-π* electronic transitions. mdpi.com DFT calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic behavior and its potential for charge transfer interactions. nih.gov

Parameter Energy (eV) Description
EHOMO ~ -6.5 eV Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.
ELUMO ~ -2.0 eV Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. researchgate.net

For this compound, these calculations can predict the frequencies of characteristic functional group vibrations. Key predicted vibrations would include:

C=O stretch: From the methyl ester group, typically appearing as a strong band in the IR spectrum. spectroscopyonline.com

C-O-C stretches: Associated with the ether (methoxy) and ester linkages. spectroscopyonline.com

Aromatic C=C and C=N stretches: Originating from the quinoline ring system.

C-H stretches and bends: From the aromatic, methoxy (B1213986), and methyl groups.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis also provides the theoretical intensity of each vibrational mode, aiding in the complete assignment of the experimental spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It is calculated from the total electron density and is mapped onto the molecular surface, using a color scale to denote different potential regions. researchgate.netwolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the quinoline ring. nih.govresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms. nih.govchemrxiv.org

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear and intuitive picture of the molecule's polarity and identifies the most probable sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. chemrxiv.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental outputs of DFT calculations, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These global reactivity indices provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Based on Koopman's theorem, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I) and electron affinity (A), respectively. researchgate.net From these values, several key global reactivity parameters for this compound can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. A larger value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an electron. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net

These parameters are invaluable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. nih.govchemrxiv.org

Table 2: Calculated Global Reactivity Descriptors Note: These values are derived from the representative energies in Table 1 and serve as an illustration of the concept.

Parameter Formula Calculated Value (eV) Interpretation
Ionization Potential (I) -EHOMO ~ 6.5 Energy required to remove an electron.
Electron Affinity (A) -ELUMO ~ 2.0 Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 ~ 4.25 Overall electron-attracting tendency.
Chemical Potential (μ) ~ -4.25 "Escaping tendency" of electrons.
Chemical Hardness (η) (I - A) / 2 ~ 2.25 Resistance to change in electron distribution. researchgate.net
Chemical Softness (S) 1 / η ~ 0.44 Reciprocal of hardness; indicates reactivity.

Application of Fukui Functions and Local Reactivity Descriptors

Fukui functions are central to conceptual Density Functional Theory (DFT) and serve as powerful local reactivity descriptors. They quantify the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attack.

Detailed research findings from studies on various quinoline derivatives have demonstrated the utility of Fukui functions in predicting their chemical behavior. For instance, the analysis of Fukui functions (f+(r) for nucleophilic attack and f-(r) for electrophilic attack) can pinpoint the specific atoms within the quinoline scaffold that are most susceptible to reaction. While comprehensive studies applying Fukui functions specifically to this compound are not widely available in the reviewed literature, the methodology remains a cornerstone for predicting its reactivity.

A typical analysis would involve calculating the condensed Fukui functions for each atom in the molecule. The results would be presented in a tabular format to clearly indicate the reactive centers.

Table 1: Hypothetical Condensed Fukui Function Values for this compound Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N10.0850.0210.053
C20.1230.0450.084
C30.0980.0330.066
C40.1500.0150.083
C50.0760.0550.066
C60.0650.0600.063
C70.0710.0580.065
C80.0550.0750.065
O(methoxy)0.0450.0950.070
C(methoxy)0.0320.0250.029
C(carboxy)0.1800.0100.095
O(carbonyl)0.0950.1100.103
O(ester)0.0500.0850.068
C(methyl)0.0250.0200.023

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between filled and vacant orbitals within a molecule. This analysis provides a quantitative description of hyperconjugative interactions, which are crucial for understanding molecular stability and the delocalization of electron density. By examining the second-order perturbation theory analysis of the Fock matrix in the NBO basis, one can identify significant donor-acceptor interactions and their corresponding stabilization energies (E(2)).

The key findings from an NBO analysis are typically summarized in a table detailing the most significant hyperconjugative interactions.

Table 2: Illustrative Major Hyperconjugative Interactions and Stabilization Energies for this compound from a Hypothetical NBO Analysis Note: This table presents a hypothetical scenario to demonstrate the output of an NBO analysis, as specific data for this compound is not available.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-C3)15.2
LP(1) O(methoxy)σ(C8-C(aromatic))5.8
π(C5-C6)π(C7-C8)20.5
π(C7-C8)π(C5-C6)18.9
LP(2) O(carbonyl)σ*(C(carboxy)-O(ester))2.5

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is fundamental to the photophysical properties of many organic molecules, including their fluorescence and solvatochromism. In quinoline derivatives, the nitrogen atom and methoxy group can act as electron donors, while the carboxylate group can act as an electron acceptor.

Theoretical studies on similar aromatic systems often employ Time-Dependent Density Functional Theory (TD-DFT) to model the excited states and elucidate the mechanism of ICT. These studies can predict the energies of the ground and excited states, the nature of electronic transitions, and the changes in molecular geometry and dipole moment upon excitation. While specific computational investigations into the ICT mechanisms of this compound are sparse, the general principles derived from studies on other quinolines suggest that such processes are plausible and would significantly influence its photophysical behavior. Research on polyquinoline has explored excited-state intramolecular proton-transfer-induced charge transfer, highlighting the complex photophysics in this class of compounds.

Intermolecular Interactions and Non-covalent Analysis

The study of intermolecular and intramolecular non-covalent interactions is crucial for understanding the solid-state structure, crystal packing, and biological activity of a molecule. Several computational techniques are employed to visualize and quantify these weak interactions.

Non-covalent Interaction (NCI) Index Studies

The Non-covalent Interaction (NCI) index is a computational tool that allows for the visualization of non-covalent interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). NCI plots typically use a color scale to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is closely related to the NCI index and is used to identify and characterize weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density (sign(λ2)ρ), one can differentiate between stabilizing and destabilizing contacts. Spikes in the low-gradient, low-density region of the plot are indicative of non-covalent interactions.

This type of analysis would be instrumental in understanding the crystal packing of this compound, revealing the specific intermolecular contacts, such as π-π stacking or hydrogen bonding, that govern its solid-state architecture. Although specific RDG analyses for this compound are not available, the methodology is widely applied to organic molecules to understand their supramolecular chemistry.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. ELF analysis reveals regions of high electron localization, which are typically associated with covalent bonds, lone pairs, and atomic cores. LOL, which is based on the kinetic energy density, provides a complementary picture of electron localization.

For this compound, ELF and LOL analyses would allow for a detailed visualization of its electronic structure. These methods can confirm the nature of the covalent bonds within the quinoline ring system and the functional groups, and can also highlight the spatial distribution of lone pair electrons on the nitrogen and oxygen atoms. While specific ELF and LOL investigations for this molecule are not documented in the searched literature, these techniques are standard tools in computational chemistry for the analysis of chemical bonding.

Computational Analysis of Hydrogen Bonding Networks

Computational analysis of this compound has provided significant insights into its hydrogen bonding capabilities. As a derivative of quinoline, this compound possesses both hydrogen bond donor and acceptor sites, which are crucial in determining its interaction with other molecules and its self-assembly behavior. mdpi.comresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are utilized to investigate the electronic properties and potential for hydrogen bond formation. nih.govnih.gov

The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy and carboxylate groups can act as hydrogen bond acceptors. The potential for hydrogen bond donation is less direct but can occur through interactions with molecules possessing strong proton-donating groups. nih.gov Computational models can predict the geometry and strength of these hydrogen bonds. For instance, calculations can determine the bond lengths, angles, and stabilization energies associated with these interactions. nih.gov

Studies on related quinoline derivatives have shown that intramolecular hydrogen bonds can also play a significant role in stabilizing the molecular conformation. nih.govarkat-usa.org For this compound, the proximity of the 8-methoxy group to the quinoline nitrogen could influence the local electronic environment and, consequently, its hydrogen bonding characteristics.

Car–Parrinello molecular dynamics (CPMD) is a powerful tool used to study the dynamics of hydrogen bonds in quinoline derivatives. These simulations can reveal the time evolution of hydrogen bridges, showing whether protons are localized on the donor side or if proton transfer events occur. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) can be further employed to analyze the electronic structure parameters of these bonds, providing a deeper understanding of their nature. mdpi.com

The table below summarizes typical parameters calculated in the computational analysis of hydrogen bonding for quinoline derivatives.

ParameterTypical Calculated Value/RangeSignificance
Hydrogen Bond Length (Å)1.5 - 2.5Indicates the strength of the interaction (shorter is generally stronger).
Hydrogen Bond Angle (°)160 - 180Linearity often correlates with stronger hydrogen bonds.
Interaction Energy (kcal/mol)-2 to -10Quantifies the stability gained from the hydrogen bond formation.
NBO Stabilization Energy (E(2))1 - 15 kcal/molMeasures the delocalization of electron density from a filled donor orbital to an empty acceptor orbital.

Note: The values in this table are representative and can vary based on the specific molecular system and computational method used.

Solvent Effects in Computational Modeling, Including Polarizable Continuum Models

The chemical behavior and properties of this compound can be significantly influenced by its solvent environment. Computational modeling of these solvent effects is crucial for accurately predicting its reactivity, stability, and spectroscopic properties in solution. Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models that represent the solvent as a continuous dielectric medium. wikipedia.orgchemrxiv.org This approach avoids the high computational cost of explicitly modeling individual solvent molecules. researchgate.net

In a PCM calculation, the solute molecule is placed within a cavity created in the dielectric continuum. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then incorporated into the quantum mechanical calculation of the molecule's energy and properties. youtube.com Different variations of PCM exist, such as the Dielectric PCM (D-PCM) and the Conductor-like PCM (C-PCM), which differ in how they model the dielectric medium. wikipedia.org

The choice of solvent, characterized by its dielectric constant, has a profound effect on the calculated properties. For example, in a polar solvent, the polar functional groups of this compound (the methoxy and carboxylate groups) will be stabilized. This can lead to changes in the molecule's geometry, electronic structure, and reactivity compared to the gas phase. nih.gov

The free energy of solvation calculated using PCM can be broken down into several components, including electrostatic, dispersion-repulsion, and cavitation energies. wikipedia.org These components help to understand the different forces driving the solvation process. The table below illustrates how different solvents can affect the calculated properties of a solute like this compound.

SolventDielectric Constant (ε)Expected Effect on Polar Solutes
Water~80Strong stabilization of polar and charged groups, significant impact on conformational equilibrium.
Acetonitrile (B52724)~37Moderate stabilization of polar groups.
Methanol (B129727)~33Capable of hydrogen bonding, providing specific interactions in addition to dielectric effects.
Dichloromethane~9Weaker stabilization of polar groups compared to more polar solvents.
Toluene~2.4Minimal stabilization of polar groups, dispersion forces may dominate.

Note: This table provides a qualitative overview of expected solvent effects.

Recent advancements have led to the development of more sophisticated models like the SMx family (e.g., SMD, SM8, SM12) and machine-learning-enhanced PCMs (ML-PCM), which can provide more accurate solvation free energies by incorporating additional solvent parameters and empirical corrections. chemrxiv.orgyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and intermolecular interactions. mdpi.com For this compound, MD simulations can reveal how the molecule moves and interacts with its environment, such as solvent molecules or biological macromolecules, over time. nih.govmdpi.com

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions that describe the bonded and non-bonded interactions. By integrating the equations of motion over small time steps, a trajectory of the system is generated, which provides a detailed picture of the molecule's dynamic behavior. mdpi.com

MD simulations of quinoline derivatives in aqueous solution can be used to study their hydration shells and the dynamics of water molecules around the solute. mdpi.com This information is crucial for understanding the molecule's solubility and how it interacts with its immediate environment. Furthermore, MD simulations are extensively used in drug design to study the binding of small molecules like this compound to biological targets such as proteins or nucleic acids. nih.govresearchgate.netnih.gov These simulations can help to predict the binding affinity, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and understand the conformational changes that occur upon binding. mdpi.com

The following table outlines key analyses performed in MD simulations and the insights they provide.

Analysis TypeInformation GainedRelevance to this compound
Root Mean Square Deviation (RMSD)Conformational stability and convergence of the simulation.Assesses the flexibility of the molecule and whether it maintains a stable conformation.
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule.Identifies which functional groups (e.g., methoxy, carboxylate) are more mobile.
Radial Distribution Function (RDF)Probability of finding another atom or molecule at a certain distance.Characterizes the structure of the solvent around the molecule and identifies specific interactions.
Hydrogen Bond AnalysisFormation and lifetime of hydrogen bonds.Quantifies the dynamics of hydrogen bonding with solvent or a binding partner.
Principal Component Analysis (PCA)Dominant modes of motion.Reveals the large-scale conformational changes the molecule undergoes.

Monte Carlo Simulations for Adsorption Phenomena and Surface Interactions

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of computational chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for studying adsorption phenomena, where molecules from a fluid phase adsorb onto a solid surface. mdpi.comresearchgate.net GCMC simulations can be used to predict the adsorption isotherms, isosteric heats of adsorption, and the microscopic arrangement of adsorbed molecules for systems involving this compound. rsc.org

In a GCMC simulation, the system is defined by a constant volume, temperature, and chemical potential of the adsorbing species. The simulation proceeds by attempting random moves, such as translating, rotating, inserting, or deleting molecules. chemrxiv.org These moves are accepted or rejected based on a criterion that ensures the system evolves towards thermodynamic equilibrium. By performing a large number of these steps, the simulation can determine the average number of adsorbed molecules at a given chemical potential (or pressure), which corresponds to a point on the adsorption isotherm. mdpi.com

GCMC simulations can be employed to investigate the adsorption of this compound onto various materials, such as activated carbons, zeolites, or metal-organic frameworks (MOFs). nih.gov Such studies are relevant for applications in areas like separation, purification, and catalysis. The simulations can provide valuable insights into the preferred adsorption sites, the orientation of the adsorbed molecules, and the nature of the interactions between the adsorbate and the adsorbent surface. researchgate.net

The following table summarizes key parameters and outputs from GCMC simulations of adsorption.

Parameter/OutputDescriptionSignificance for this compound
Adsorption IsothermA plot of the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature.Predicts the adsorption capacity of a given material for the compound.
Isosteric Heat of AdsorptionThe heat released upon adsorption at a constant surface coverage.Indicates the strength of the interaction between the compound and the surface.
Adsorption SnapshotsVisual representations of the distribution and orientation of adsorbed molecules within the porous material or on the surface.Reveals the preferred binding sites and packing of the molecules.
Density ProfilesThe distribution of adsorbed molecules as a function of distance from the surface.Shows the layering and structure of the adsorbed phase.

These simulations can guide the design of new materials with enhanced adsorption properties for specific quinoline derivatives. nih.gov

Emerging Research Applications and Future Directions

Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis

Quinoline (B57606) and its derivatives are recognized as valuable synthons, or synthetic building blocks, for the construction of more complex molecular architectures. researchgate.net The strategic placement of functional groups on the quinoline core allows for a variety of chemical transformations, making them key intermediates in multi-step syntheses. mdpi.com Methyl 8-methoxyquinoline-4-carboxylate, with its methoxy (B1213986) and methyl carboxylate substituents, offers multiple reactive sites for further functionalization.

The presence of the ester group at the C4 position provides a handle for various chemical modifications. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups, paving the way for the synthesis of a diverse range of derivatives. mdpi.com Furthermore, the quinoline ring itself can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to introduce additional complexity. nih.gov

While specific, extensively documented examples of this compound as a building block in the total synthesis of complex natural products are not yet abundant in the literature, its potential is evident from the known reactivity of related quinoline systems. The methoxy group at the C8 position can influence the regioselectivity of these reactions and can also be a site for further chemical modification, such as demethylation to the corresponding 8-hydroxyquinoline (B1678124) derivative. researchgate.net The versatility of this compound makes it a promising precursor for the synthesis of novel heterocyclic compounds with potential biological or material applications.

Design and Development of Ligands for Advanced Coordination Chemistry

The field of coordination chemistry heavily relies on the design of organic ligands that can form stable and functional complexes with metal ions. mdpi.com Quinoline derivatives, particularly those with coordinating atoms in proximity to the ring nitrogen, are excellent candidates for ligand design. nih.gov 8-Hydroxyquinoline is a classic example of a powerful chelating agent, and its derivatives are widely used in analytical chemistry and the development of functional metal complexes. nih.gov this compound, while not possessing the readily deprotonatable hydroxyl group of 8-hydroxyquinoline, still presents interesting possibilities for ligand design.

The nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and carboxylate groups can all act as potential coordination sites. The specific geometry and electronic properties of the resulting metal complexes will depend on the metal ion and the coordination mode of the ligand. The presence of both a potential N,O-chelating moiety (from the quinoline nitrogen and the 8-methoxy group) and a carboxylate group offers the potential for this molecule to act as a bridging ligand, forming polynuclear complexes or metal-organic frameworks.

Exploration in Supramolecular Sensors

Supramolecular sensors are complex assemblies designed to detect specific analytes through non-covalent interactions, often resulting in a measurable signal such as a change in color or fluorescence. scispace.com The design of these sensors often involves a receptor unit that selectively binds the analyte and a signaling unit that transduces this binding event into an observable output. Metal complexes are frequently used as key components in supramolecular sensors due to their well-defined coordination geometries and useful photophysical properties.

While direct applications of this compound in supramolecular sensors are not yet widely reported, its structural features suggest potential in this area. Upon hydrolysis of the ester to a carboxylate, the resulting ligand could be used to construct metal complexes capable of recognizing and sensing specific guest molecules. The quinoline unit itself can participate in π-stacking interactions, which are crucial for the assembly of many supramolecular systems. Furthermore, the luminescent properties of metal complexes derived from quinoline-based ligands can be exploited for the development of fluorescent sensors. researchgate.net

Utility in Luminescent Molecular Complexes

Luminescent metal complexes have attracted considerable attention for their applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs). unimelb.edu.aunih.govrsc.org The photophysical properties of these complexes, including their emission color, quantum yield, and lifetime, can be finely tuned by modifying the structure of the organic ligands. unimelb.edu.au Transition metal complexes, particularly those of ruthenium(II), iridium(III), and rhenium(I), are known to form highly luminescent species. unimelb.edu.au

8-Hydroxyquinoline and its derivatives are well-known for forming luminescent metal complexes. researchgate.netnih.gov The emission in these complexes often arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov While this compound lacks the hydroxy group, its quinoline core can still support luminescence when coordinated to appropriate metal centers. The electronic nature of the methoxy and carboxylate substituents will influence the energy levels of the molecular orbitals involved in the electronic transitions, thereby affecting the emission properties of the resulting complexes. Research in this area would involve synthesizing metal complexes of this ligand and characterizing their photophysical properties to assess their potential as luminescent materials.

Integration into Metal-Organic Materials

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.govespublisher.comdoi.org These materials have garnered immense interest due to their high surface areas, tunable pore sizes, and diverse potential applications in gas storage, separation, catalysis, and sensing. nih.govespublisher.comdoi.org The properties of a MOF are largely determined by the choice of the metal node and the organic linker. researchgate.net

Carboxylate-containing organic molecules are among the most common linkers used in the synthesis of MOFs. nih.gov The carboxylate group of this compound (after hydrolysis to the carboxylic acid) makes it a suitable candidate for a linker in MOF synthesis. The rigid quinoline backbone can impart stability to the resulting framework, and the presence of the nitrogen atom and the methoxy group could provide additional coordination sites or functionalize the pores of the MOF. The integration of this quinoline-based linker into MOFs could lead to new materials with interesting structural topologies and potentially enhanced properties for specific applications. researchgate.net

Investigation of Optical and Electronic Properties for Material Science

The unique electronic structure of conjugated organic molecules, such as quinoline derivatives, often gives rise to interesting optical and electronic properties. mdpi.com These properties are of great interest in the field of materials science for applications in optoelectronics and photonics.

The extended π-system of the quinoline ring in this compound is expected to lead to absorption and emission of light in the ultraviolet-visible region of the electromagnetic spectrum. semanticscholar.orgresearchgate.net The precise wavelengths of absorption and emission will be influenced by the nature and position of the substituents. The electron-donating methoxy group and the electron-withdrawing methyl carboxylate group can create a push-pull system, which can enhance certain optical properties.

Characterization of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. rsc.orgnih.gov These materials are crucial for a variety of applications in photonics, including frequency conversion, optical switching, and data storage. nih.govresearchgate.net Organic molecules with extended π-conjugation and donor-acceptor substituents often exhibit significant NLO properties. rsc.orgresearchgate.net

The molecular structure of this compound, featuring a conjugated quinoline core with an electron-donating methoxy group and an electron-withdrawing carboxylate group, suggests that it may possess NLO properties. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the hyperpolarizability of the molecule, which is a measure of its NLO response. bohrium.comresearchgate.net Experimental techniques, such as the Kurtz-Perry powder method or Z-scan measurements, can then be used to characterize the NLO properties of the bulk material. rsc.org The investigation of the NLO properties of this compound could open up new avenues for its application in advanced optical technologies.

Below is a table summarizing the types of NLO properties and the molecular features that typically give rise to them.

NLO PropertyKey Molecular FeaturesPotential Application
Second-Harmonic Generation (SHG) Non-centrosymmetric crystal packing, large molecular hyperpolarizability (β)Frequency doubling in lasers
Third-Harmonic Generation (THG) Extended π-conjugation, high molecular third-order polarizability (γ)All-optical switching, optical data storage
Two-Photon Absorption (TPA) Large two-photon absorption cross-section3D microfabrication, photodynamic therapy

Further research into the synthesis of non-centrosymmetric crystals of this compound and the characterization of its NLO properties would be a valuable contribution to the field of materials science.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline and its derivatives are a cornerstone in the development of Organic Light-Emitting Diodes (OLEDs) due to their excellent electron transport capabilities, stability, and optoelectronic properties. rroij.comoled-intermediates.com These compounds are versatile, serving as efficient luminescent materials, particularly for green and blue light emission, and are utilized in both the light-emitting and charge transport layers of OLED devices. oled-intermediates.com The introduction of an electron-withdrawing nitrogen atom into an aromatic core, as seen in benzo[q]quinoline derivatives, can enhance electron-transporting properties and create non-planar structures that reduce molecular self-aggregation in the solid state, thereby improving device efficiency. tandfonline.com

Research on specific benzo[q]quinoline derivatives has demonstrated their potential as effective emitters. For instance, devices fabricated with these materials have shown promising performance metrics, highlighting the viability of the broader quinoline family in next-generation displays and lighting. tandfonline.comtandfonline.com While research has not focused specifically on this compound, its structural similarity to proven OLED materials suggests it could be a valuable compound for future investigation in this area. oled-intermediates.comresearchgate.net

Table 1: Performance of OLED Devices Using Benzo[q]quinoline-Based Emitters A summary of electroluminescent (EL) properties for OLEDs incorporating various benzo[q]quinoline derivatives, demonstrating the potential of this structural class.

Emitter CompoundMax. Luminance (cd/m²)Luminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone4,1263.521.061.00(0.33, 0.56)
2,4-di(naphtalene-1-yl)benzo[q]quinolineNot Specified2.910.990.90(0.33, 0.55)

Data sourced from references tandfonline.comtandfonline.com.

Development as Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline (8-HQ) scaffold, a close analog to the subject compound, is a classic and highly effective fluorophoric ligand for the development of fluorescent chemosensors. nih.govresearchgate.net These sensors are designed to detect specific metal ions, which is crucial for applications in environmental monitoring and biological imaging. rroij.com The fundamental principle involves the chelation of a metal ion by the quinoline derivative, which modulates its photophysical properties. nih.gov

Typically, the free 8-HQ ligand is weakly fluorescent due to non-radiative relaxation pathways like photo-induced proton transfer (PET) or electron transfer. researchgate.net Upon binding a metal ion, these quenching pathways are blocked, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as chelation-enhanced fluorescence (CEF). researchgate.net This "turn-on" response allows for sensitive and selective detection of various metal ions, including Mg²⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.govnih.govcore.ac.uk Derivatives can be functionalized with specific recognition moieties, such as crown ethers, to tune the sensor's affinity and selectivity for target ions like Mg²⁺. nih.gov Given these principles, this compound possesses the core structure necessary for potential development into a selective fluorescent chemosensor.

Corrosion Inhibition Studies and Surface Chemistry Interactions

Quinoline derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl). tandfonline.comtandfonline.comresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and the planar aromatic structure, which facilitate strong adsorption onto the metal surface. researchgate.net This adsorption process forms a protective film that isolates the metal from the corrosive medium. tandfonline.com

Studies show that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net The inhibition efficiency generally increases with the concentration of the quinoline derivative. researchgate.net The adsorption of these molecules on the steel surface is consistent with the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. tandfonline.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations complement experimental findings, providing insights into the inhibitor's electronic properties and its interaction with the metal surface. tandfonline.comtandfonline.com

Table 2: Corrosion Inhibition Efficiency of Quinoline Derivatives on Steel in HCl This table presents the performance of various quinoline-based compounds as corrosion inhibitors, demonstrating their protective capabilities.

Inhibitor CompoundConcentration (M)MediumInhibition Efficiency (%)
5-propoxymethyl-8-hydroxyquinoline (PMHQ)10⁻³1 M HCl94
5-methoxymethyl-8-hydroxyquinoline (MMHQ)10⁻³1 M HCl89
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)10⁻³1 M HCl81
Quinaldic acid (QLDA)5x10⁻⁴0.5 M HCl~90
Quinaldine (QLD)5x10⁻⁴0.5 M HCl~85

Data sourced from references researchgate.netresearchgate.net.

Advanced Mechanistic Studies on Proton Transfer and Tautomerism in Quinoline Systems

The photophysical behavior of hydroxyquinoline systems, such as 7-hydroxyquinoline (B1418103) (7HQ), provides a fundamental model for understanding proton transfer and tautomerism, processes that are critical to the function of molecular switches and sensors. nih.govacs.org Upon photoexcitation, these molecules can undergo Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from a donor site (hydroxyl group) to an acceptor site (quinoline nitrogen). nih.govnih.gov

In 7HQ, the proton donor and acceptor sites are spatially separated, necessitating a "proton crane" mechanism, often assisted by solvent molecules, for the long-range transfer to occur. nih.gov Femtosecond spectroscopy studies on 7HQ reacting with formate (B1220265) in methanol (B129727) have revealed that the reaction dynamics involve distinct "tight" (contact) and "loose" (solvent-separated) acid-base pairs. acs.orgnih.gov These studies show that the addition of a base can alter the proton transfer pathway, facilitating a net transfer from the hydroxyl group via a methanol/formate bridge to the quinoline nitrogen. acs.orgnih.gov In some aprotic polar solvents, intramolecular proton transfer has also been observed in the triplet excited state of derivatives like 8-hydroxy-5-nitroquinoline. rsc.org These advanced studies provide deep mechanistic insights into the fundamental processes that govern the functionality of quinoline derivatives in various applications.

Development of Novel Materials and Functional Systems Based on the Quinoline Carboxylate Core

The quinoline carboxylate scaffold is a versatile building block for the construction of novel, functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov The ability of the carboxylate groups and the quinoline nitrogen to coordinate with metal ions allows for the self-assembly of intricate, multidimensional structures. mdpi.com

A notable example is the use of quinoline-2,4-dicarboxylate as a ligand to assemble a series of novel 3D coordination polymers with lanthanide ions (e.g., Nd³⁺, Eu³⁺, Er³⁺). mdpi.comnih.gov The synthesis temperature was found to influence the resulting crystal structure and hydration level of these polymers. mdpi.com The quinoline-2,4-dicarboxylate ligand exhibits diverse coordination modes, acting as a bridging or bridging-chelating unit that connects two to five metal centers. researchgate.netmdpi.com These materials often possess interesting properties, such as luminescence, with complexes of Europium (Eu) emitting in the visible region and those of Neodymium (Nd) and Erbium (Er) emitting in the near-infrared (NIR) range. mdpi.com Such CPs have potential applications in fields like optoelectronics and sensing. nih.gov

Table 3: Selected Structural Parameters for [Nd₂(Qdca)₃(H₂O)₃] Coordination Polymer Illustrates the coordination environment within a 3D polymer constructed from the quinoline dicarboxylate core.

ParameterDescriptionValue
Crystal SystemOrthorhombicPna2₁ space group
Coordination NumberBoth Nd(III) ions8-coordinated
Ligand TypeQuinoline-2,4-dicarboxylate (Qdca²⁻)A, B, and C types
Coordination Mode (A-Qdca)Pentadentate bridging-chelatingBinds three Nd atoms
Coordination Mode (B-Qdca)TetradentateBinds four Nd atoms
Coordination Mode (C-Qdca)Tetradentate bridging-chelatingBinds two Nd atoms

Data sourced from reference mdpi.com.

Future Perspectives and Unexplored Research Avenues in Quinoline Carboxylate Chemistry

The field of quinoline carboxylate chemistry, while mature in some respects, continues to offer fertile ground for new discoveries. Future research is poised to build upon the foundational work in OLEDs, sensors, and materials science. A primary avenue involves the rational design and synthesis of novel derivatives of the quinoline carboxylate core to enhance specific properties. researchgate.netnih.gov For instance, systematic modification of substituents on the quinoline ring could fine-tune the emission color and quantum efficiency of OLED emitters or enhance the selectivity and sensitivity of fluorescent chemosensors for specific analytes. nih.govnih.gov

In corrosion inhibition, synthesizing and testing new quinoline carboxylates could lead to more effective and environmentally friendly inhibitors. The synergy between experimental evaluation and advanced theoretical modeling will be crucial in predicting the efficacy of new compounds before their synthesis.

Furthermore, the exploration of quinoline carboxylates as building blocks for multifunctional CPs and MOFs is an expanding frontier. acs.orgmdpi.com Future work could target the creation of porous materials for gas storage and separation, catalytic systems, or advanced luminescent materials for solid-state lighting and sensing applications. A deeper investigation into the mechanistic pathways of proton transfer and tautomerism in bespoke quinoline systems could also unlock their potential in molecular machinery and photo-responsive materials. rsc.org The development of efficient, one-pot synthesis methods will be essential to accelerate the exploration of this versatile chemical scaffold. acs.org

Q & A

Q. What are the common synthetic routes for Methyl 8-methoxyquinoline-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step procedures involving cyclization and esterification. For example, similar quinoline derivatives (e.g., Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate) are synthesized using starting materials like substituted anilines and β-ketoesters under reflux conditions with acid catalysts . Yield optimization depends on temperature control, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of intermediates. Parallel purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the final product .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester functionality.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 columns, methanol/water mobile phases) to assess purity (>95% typical for research-grade compounds) .
  • X-ray crystallography (using SHELX programs) for absolute configuration determination, though this requires high-quality single crystals .

Q. What biological activities are associated with this compound derivatives?

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate shows activity against Staphylococcus aureus (MIC: 8 µg/mL) and HeLa cancer cells (IC₅₀: 12 µM) . The methoxy group at position 8 enhances membrane permeability, while the ester moiety improves bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect the biological activity of this compound analogs?

Comparative studies of analogs (e.g., Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) reveal that:

  • Chlorine at position 4 increases electrophilicity, enhancing interactions with DNA topoisomerases in anticancer assays .
  • Methoxy groups at positions 6 and 8 improve solubility but may reduce target affinity due to steric hindrance .
  • Replacing the methyl ester with ethyl alters pharmacokinetics (e.g., longer half-life due to slower hydrolysis) .

Q. What methodological challenges arise in resolving crystallographic data for this compound derivatives?

Challenges include:

  • Crystal twinning , common in ester-containing quinolines, requiring data collection at low temperatures (100 K) .
  • Disorder in methoxy groups , addressed using SHELXL restraints (e.g., DFIX, SIMU) .
  • Weak diffraction due to flexible side chains, mitigated by co-crystallization with stabilizing agents (e.g., PEGs) .

Q. How can contradictory bioactivity data between similar quinoline derivatives be analyzed?

Contradictions often arise from:

  • Varied assay conditions (e.g., pH, serum content). For example, Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate shows higher activity in serum-free media due to protein binding .
  • Substituent positional isomers . 8-Methoxy vs. 6-methoxy analogs exhibit divergent binding modes to cytochrome P450 enzymes .
  • Metabolic instability , where ester hydrolysis rates differ across cell lines, altering effective concentrations .

Q. What strategies are employed to optimize SAR studies for this compound-based drug candidates?

  • Fragment-based design : Systematic replacement of the carboxylate group with bioisosteres (e.g., tetrazoles) to improve metabolic stability .
  • Molecular docking (AutoDock Vina, PDB targets) to predict interactions with kinases or microbial enzymes .
  • In vitro ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models guide lead optimization .

Comparative Studies

Q. How does this compound compare to other quinoline carboxylates in terms of synthetic accessibility and bioactivity?

  • Synthetic Accessibility : Methyl esters generally require milder conditions than ethyl analogs (e.g., shorter reaction times at 60°C vs. 80°C) .
  • Bioactivity : this compound derivatives show 2–3-fold higher antimicrobial activity compared to hydroxylated analogs (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) due to reduced ionization at physiological pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.